Product packaging for 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane(Cat. No.:CAS No. 1250998-87-8)

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane

Cat. No.: B1407239
CAS No.: 1250998-87-8
M. Wt: 242.31 g/mol
InChI Key: FUVLJEQUXZZMEG-UHFFFAOYSA-N
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Description

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a bicyclic organic compound featuring a spirocyclic core with a 3.6 ring system. It contains two nitrogen atoms (diaza) and one oxygen atom (oxa) within its structure, along with a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms. The compound is commonly utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry due to its rigid spirocyclic framework, which can enhance binding selectivity in drug candidates .

  • Molecular Formula: C₁₂H₂₂N₂O₃
  • Molecular Weight: 242.32 g/mol
  • Purity: >95%
  • CAS Number: 1250998-87-8
  • Key Applications: Serves as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules requiring spirocyclic motifs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O3 B1407239 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane CAS No. 1250998-87-8

Properties

IUPAC Name

tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(8-14)4-5-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVLJEQUXZZMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a Boc (tert-butoxycarbonyl) group . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane serves as a crucial intermediate in the synthesis of diverse organic compounds. Its structure allows it to act as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound is involved in several chemical reactions:

  • Nucleophilic Substitution: The Boc-protected amine group can be substituted with various nucleophiles, enhancing the compound's utility in creating derivatives with different functional groups.
  • Cyclization Reactions: The spirocyclic nature facilitates cyclization processes that are vital for synthesizing complex organic frameworks.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Applications
Nucleophilic SubstitutionSubstitution of Boc group with nucleophilesSynthesis of enzyme inhibitors
CyclizationFormation of larger cyclic structuresDevelopment of novel pharmaceuticals
OxidationConversion to more oxidized formsSynthesis of reactive intermediates
ReductionFormation of alcohols or amines from carbonylsDrug development

Medicinal Chemistry

Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, which can modulate their activity.

Case Study: Anticancer Activity

In studies exploring the anticancer potential of diazaspiro compounds, this compound was found to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved and to assess its efficacy in vivo.

Biological Research

The compound is also utilized in biological systems research, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to target proteins, making it a candidate for drug design.

Table 2: Biological Targets and Activities

Biological TargetActivity TypeImplications for Research
EnzymesInhibitionPotential drug candidates
ReceptorsModulationInsights into signaling pathways
Antimicrobial AgentsActivity against pathogensDevelopment of new antibiotics

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is best highlighted through comparison with analogous spirocyclic diaza compounds. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Spiro System Heteroatoms Substituents Molecular Weight CAS Number Key Features
This compound [3.6] 2N, 1O Boc-protected N 242.32 1250998-87-8 Compact spiro system; Boc enhances stability during synthesis .
1-Boc-1,7-diazaspiro[4.5]decane [4.5] 2N Boc-protected N 254.34* Not provided Larger spiro ring ([4.5]); lacks oxygen, increasing hydrophobicity .
2-Boc-6-oxa-2,9-diazaspiro[4.5]decane [4.5] 2N, 1O Boc-protected N 256.30* Not provided Similar to [3.6] system but with extended ring size; potential for varied reactivity .
9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane [5.5] 2N, 1O Boc-protected N 284.36* 930785-40-3 Largest spiro system ([5.5]); increased conformational flexibility .
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane [5.5] 2N Benzyl, cyclobutyl groups 325.47* 1001054-49-4 Bulky substituents; tailored for receptor-specific interactions .

* Molecular weights estimated based on structural analogs.

Key Differences and Implications

Spiro Ring Size :

  • The [3.6] system in this compound provides a compact scaffold, ideal for targeting sterically constrained binding pockets. In contrast, [4.5] and [5.5] systems (e.g., 1-Boc-1,7-diazaspiro[4.5]decane) offer greater flexibility, enabling adaptation to larger active sites .

Heteroatom Composition :

  • The presence of oxygen (oxa) in this compound introduces polarity, improving solubility compared to purely diaza analogs like 1-Boc-1,7-diazaspiro[4.5]decane .

Substituent Effects :

  • Boc protection (tert-butyl group) in this compound facilitates selective deprotection during synthesis, whereas benzyl or cyclobutyl groups in analogs like 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane may enhance lipophilicity or target-specific binding .

Synthetic Utility :

  • This compound is commercially available with >95% purity (Synthonix, Inc., CymitQuimica), whereas analogs such as 3-Oxa-1,9-diazaspiro[5.5]undecane-2-one are often custom-synthesized, impacting accessibility and cost .

Biological Activity

9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Structural Overview

The compound features a spirocyclic structure that incorporates both nitrogen and oxygen atoms within its framework. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, which are critical for biological applications.

Target Interactions
this compound has been studied for its interactions with various biomolecules. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways and cellular functions.
  • Receptor Binding : Potential interactions with neurotransmitter receptors could influence signaling pathways related to neurological functions.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Lipophilicity : The structural components enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and membrane-bound proteins.
  • Binding Affinity : Variations in the molecular structure can lead to changes in binding affinity towards target proteins, influencing their activity.

Cellular Effects

Research indicates that this compound can modulate various cellular processes:

  • Cell Signaling : It has been shown to influence key signaling pathways, potentially altering gene expression profiles related to cell proliferation and apoptosis.
  • Metabolic Regulation : The compound may affect metabolic flux and energy balance within cells through its interactions with metabolic enzymes.

Case Studies

  • In Vitro Studies :
    • In a study examining the cytotoxic effects of this compound on cancer cell lines, it was found that the compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potency against specific tumor types.
  • Animal Models :
    • Animal studies demonstrated that low doses of the compound could yield therapeutic effects, while higher doses resulted in toxicity. This highlights the importance of dosage in determining biological outcomes.

Summary of Research Findings

Study TypeFindingsReference
In VitroDose-dependent cytotoxicity against cancer cell lines
Animal ModelsTherapeutic effects at low doses; toxicity at high doses
Mechanistic StudyModulation of signaling pathways affecting gene expression

Q & A

Q. Advanced

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess strain energy and Boc-group lability.
  • MD Simulations : Model ligand-receptor dynamics (e.g., GROMACS for solvated systems) over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and metabolic stability (CYP450 interactions) . Validate with in vitro hepatocyte assays.

How to design a mechanistic study for ring-opening reactions of this compound?

Advanced
Use kinetic isotope effects (KIE) and trapping experiments:

  • KIE : Compare kH/kD in deuterated solvents to distinguish SN1/SN2 pathways.
  • Trapping Agents : Add nucleophiles (e.g., NaN3) to intercept carbocation intermediates.
  • In Situ Monitoring : ReactIR or NMR tracks intermediate formation (e.g., oxazolidinones) . Data fitting to Eyring or Arrhenius equations elucidates activation parameters.

What strategies address stereochemical challenges in this compound synthesis?

Q. Advanced

  • Chiral Auxiliaries : Use Evans’ oxazolidinones to enforce diastereoselectivity during cyclization.
  • Asymmetric Catalysis : Employ Ru-BINAP complexes for enantioselective hydrogenation.
  • Chiral Chromatography : Resolve racemates using Chiralpak IA/IB columns . Confirm enantiopurity via CD spectroscopy or polarimetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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9-Boc-6-oxa-1,9-diazaspiro[3.6]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.